
2-Fluoro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst . Another method involves the Negishi coupling, which uses a zinc halide and a bromopyridine derivative . These reactions are often carried out under inert conditions to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of 2-Fluoro-4,4’-bipyridine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-Fluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. These metal-ligand interactions are crucial for the compound’s activity in catalysis and other applications .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A non-fluorinated analog used extensively in coordination chemistry.
4,4’-Bipyridine: Another non-fluorinated analog with similar applications but different electronic properties due to the absence of the fluorine atom.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with two trifluoromethyl groups, offering different steric and electronic effects compared to 2-Fluoro-4,4’-bipyridine.
Uniqueness: 2-Fluoro-4,4’-bipyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C10H7FN2 |
|---|---|
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
2-fluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H |
Clé InChI |
MKFPRHAKYBHQEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


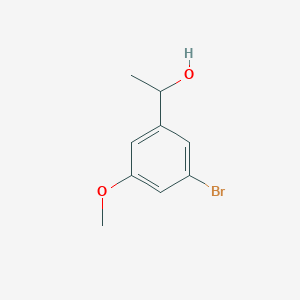
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
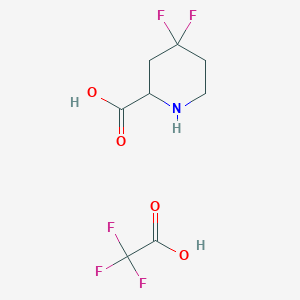
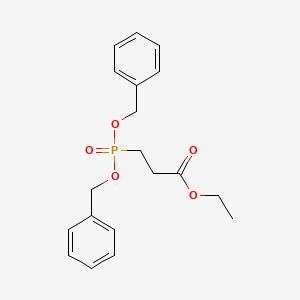
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
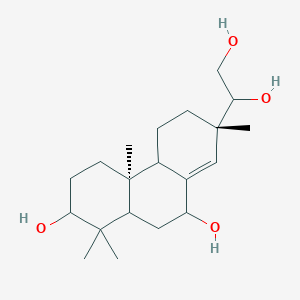
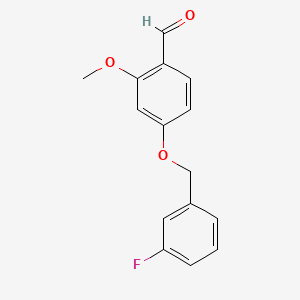


![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
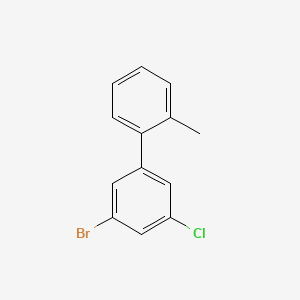

![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
